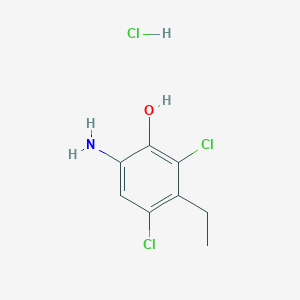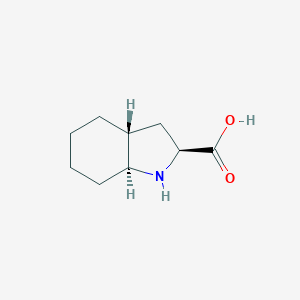
O,N-didesmethyltramadol
概要
説明
O,N-didesmethyltramadol (O,N-DDMT) is a synthetic opioid analgesic drug that has been used for pain relief since the 1970s. It is a derivative of the opioid tramadol, and is similar to other opioids such as morphine and codeine. O,N-DDMT is a unique opioid in that it has a higher affinity for the mu-opioid receptor than tramadol, while also having a lower affinity for the kappa-opioid receptor. This makes O,N-DDMT a more potent analgesic than tramadol, and has been found to have a more rapid onset of action.
科学的研究の応用
Drug Research : O,N-didesmethyltramadol is utilized in drug research to expand therapeutic options and enrich the therapeutic armamentarium (Drews, 2000).
Analgesic Drug Studies : It is an active metabolite of tramadol, an analgesic drug. Its structure has been optimized for better efficacy using the B3LYP method (Arjunan et al., 2014).
Role in IDDM Pathogenesis : The compound has a role in the pathogenesis of Insulin-Dependent Diabetes Mellitus (IDDM) (Mandrup-Poulsen, 1996).
Potency in Micro-Receptor Interaction : O-Desmethyltramadol (M1), a major active metabolite of tramadol, is 200 times more potent at the micro-receptor than the parent drug (De Leo et al., 2009).
Ocular Applications : It is a potential therapeutic option for medical treatment in ocular applications, although its delivery is hindered by barriers protecting the eye (Urtti, 2006).
Forensic Toxicology : In forensic toxicology, the formation of this compound is indicative of the time elapsed from drug ingestion to death (Barbera et al., 2013).
Pharmacokinetics Studies : this compound's pharmacokinetics and the identification of enzymes responsible for its biotransformation have been a focus in studies involving human liver microsomes (Venkatakrishnan et al., 1998).
作用機序
Target of Action
O,N-didesmethyltramadol, also known as tramadol metabolite M5, is an opioid derivative and one of the two active metabolites of the opioid analgesic medication tramadol . It primarily targets the mu-opioid receptors , acting as an agonist . These receptors play a crucial role in pain perception, and their activation results in analgesic effects.
Mode of Action
This compound interacts with its primary target, the mu-opioid receptors, by binding to these receptors and activating them . This activation leads to a decrease in the perception of pain. Although it is less potent than the other active metabolite O-Desmethyltramadol, it is still more potent as a mu-opioid receptor agonist than tramadol itself .
Biochemical Pathways
This compound is involved in the tramadol metabolism pathway . Tramadol is metabolized in the liver by O- and N-demethylation, catalyzed by the cytochrome P450 (mainly isoenzyme CYP2D6), and followed by conjugation with glucuronic acid and sulfate . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite this compound by CYP2D6 .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its metabolism. It is metabolized in the liver into the active metabolite via CYP3A4 and CYP2B6 . The inactive tramadol metabolite N-desmethyltramadol is metabolized into the active metabolite this compound by CYP2D6 . These metabolic processes impact the bioavailability of this compound.
Result of Action
The activation of mu-opioid receptors by this compound leads to a decrease in the perception of pain, providing its primary analgesic effect . This is the primary molecular and cellular effect of this compound’s action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines and ethanol, can enhance the effects of this compound, potentially leading to severe or lethal acute intoxication . Additionally, individual variations in the activity of the CYP2D6 enzyme can influence the metabolism of tramadol and its metabolites, thereby affecting the analgesic effects of this compound .
Safety and Hazards
将来の方向性
Desmetramadol, an investigational analgesic consisting of (+) and (-) enantiomers of the tramadol metabolite O-desmethyltramadol (M1), has been shown to provide the same safety and analgesia as tramadol, but without tramadol’s metabolic liabilities and related drug-drug interactions . This suggests that desmetramadol could potentially offer expanded safety and usefulness to clinicians seeking an alternative to schedule II opioids .
生化学分析
Biochemical Properties
O,N-didesmethyltramadol interacts with various enzymes and proteins in the body. It is produced through the interaction of N-desmethyltramadol with the enzymes cytochrome P450 2B6 and cytochrome P450 3A4 . The nature of these interactions involves the demethylation of N-desmethyltramadol, resulting in the formation of this compound .
Cellular Effects
It is known that its parent compound, tramadol, has a complex pharmacological profile, acting as a μ-opioid receptor agonist and a serotonin and norepinephrine reuptake inhibitor . It is likely that this compound shares some of these effects.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. As a metabolite of tramadol, it is likely to share some of the parent compound’s mechanisms of action, including binding interactions with μ-opioid receptors and inhibition of serotonin and norepinephrine reuptake .
Temporal Effects in Laboratory Settings
A study on tramadol and its metabolites in human plasma found that the plasma concentration ranges of this compound were 6.1–147 ng/mL in cancer patients, and 6.7–85.2 ng/mL, respectively, in non-cancer patients .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on the antinociceptive effects of oral tramadol administration in Greyhounds found that a mean dose of 9.9 mg/kg resulted in similar tramadol but lower O-desmethyltramadol plasma concentrations .
Metabolic Pathways
This compound is involved in the tramadol metabolism pathway . It is produced through the demethylation of N-desmethyltramadol, a process catalyzed by the enzymes cytochrome P450 2B6 and cytochrome P450 3A4 .
Transport and Distribution
It is known that tramadol, the parent compound of this compound, is rapidly distributed in the body with a distribution volume of 3 L/kg .
Subcellular Localization
Given its role as a metabolite in the tramadol metabolism pathway, it is likely to be found in the liver where this metabolism occurs .
特性
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932422 | |
| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144830-18-2, 138853-73-3 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,N-Didesmethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,N-DIDESMETHYLTRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,O-Didesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions significant differences in the AUCs of O,N-didesmethyltramadol (M5) between men and women. What implications could these differences have?
A1: While the study [] focuses on pharmacokinetic differences and doesn't delve into specific implications, the observed difference in systemic exposure to M5 between genders suggests potential variations in its formation, elimination, or both. This highlights the importance of considering sex as a biological variable in pharmacokinetic studies and emphasizes the need for further research to understand the underlying mechanisms and potential clinical relevance of these differences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)


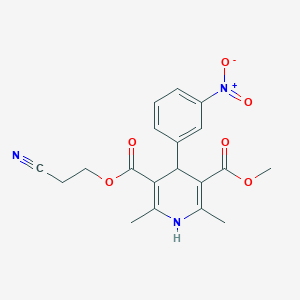



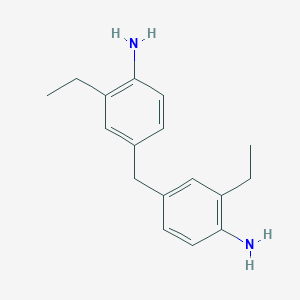

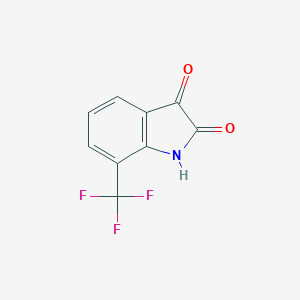
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
